molecular formula C14H10N2O3 B1315632 1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione CAS No. 97484-73-6

1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione

Cat. No.: B1315632
CAS No.: 97484-73-6
M. Wt: 254.24 g/mol
InChI Key: IOTFENHDTBFXDO-UHFFFAOYSA-N
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Description

1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is a heterocyclic compound that belongs to the class of oxazine derivatives This compound is characterized by a fused ring system that includes a pyridine ring and an oxazine ring, with a benzyl group attached to the nitrogen atom

Mechanism of Action

Target of Action

Similar compounds such as derivatives of pyrido[2,3-d]pyrimidin-5-one have been identified as phosphatidylinositol 3-kinase (pi3k) inhibitors . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a potential target for this compound.

Mode of Action

This inhibits the activation of downstream signaling pathways, including the Akt/mTOR pathway, which is crucial for cell survival and proliferation .

Biochemical Pathways

If it acts as a pi3k inhibitor, it would affect the pi3k/akt/mtor pathway, which plays a critical role in cell cycle progression, growth, and survival . By inhibiting this pathway, the compound could potentially induce cell cycle arrest and apoptosis, thereby exerting an anti-proliferative effect.

Result of Action

If it acts as a pi3k inhibitor, it could potentially inhibit cell proliferation and induce apoptosis . This could make it a potential candidate for the development of anti-cancer drugs.

Biochemical Analysis

Biochemical Properties

1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione plays a significant role in various biochemical reactions. It has been observed to interact with several enzymes, proteins, and other biomolecules. For instance, this compound can inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, it has shown interactions with proteins that are crucial for cell proliferation, suggesting potential antiproliferative effects . The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, thereby modulating their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to modulate signaling pathways that are involved in cell growth and apoptosis . By altering gene expression, this compound can induce or suppress the production of specific proteins, thereby impacting cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained modulation of enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and antiproliferative properties . At higher doses, it may induce toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage, highlighting the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . The compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels . Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes or passively diffuse into cells, depending on its physicochemical properties. Once inside the cells, it may localize to specific compartments or accumulate in certain tissues, influencing its overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus to interact with transcription factors or to the mitochondria to modulate metabolic processes . The subcellular distribution of this compound is essential for understanding its mechanism of action and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of a benzylamine derivative with a pyridine-2,3-dione derivative, followed by cyclization to form the oxazine ring. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The benzyl group or other substituents on the ring system can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

    Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis and the synthesis of other complex molecules.

Comparison with Similar Compounds

    1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione: Lacks the benzyl group, leading to different chemical and biological properties.

    Pyrido[2,3-d]pyrimidin-5-one: Another heterocyclic compound with a similar fused ring system but different functional groups.

    Pyrimidino[4,5-d][1,3]oxazine: Contains a pyrimidine ring instead of a pyridine ring, resulting in distinct reactivity and applications.

Uniqueness: 1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is unique due to the presence of the benzyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature allows for specific interactions with biological targets and can be leveraged in the design of novel compounds with desired properties.

Properties

IUPAC Name

1-benzylpyrido[2,3-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c17-13-11-7-4-8-15-12(11)16(14(18)19-13)9-10-5-2-1-3-6-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTFENHDTBFXDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=CC=N3)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60540437
Record name 1-Benzyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60540437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97484-73-6
Record name 1-Benzyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60540437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Trichloromethyl chloroformate (2.5 mL, 21 mmol) was added slowly to a suspension of (1) (4 g, 17.5 mmol) in dioxane and refluxed for 8 h under nitrogen atmosphere. The solution was cooled and the solvent was removed under vacuum. The residue was dissolved in dichloromethane and washed by saturated NaHCO3 solution. The organic phase was dried over Na2SO4 and evaporated to yield a residue. The residue was recrystallized by ether to yields 3.02 g (68%) of 1-benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione (2) as white solids. MP: 168° C.; 1H-NMR (DMSO-d6): δ 5.35 (s, 2H), 7.26 (m, 1H), 7.30 (m, 2H), 7.39 (m, 3H), 8.41 (dd, J=1.5, 7.5 Hz, 1H), 8.72 (dd, J=1.5, 7.5 Hz, 1H); EIMS: 277 (M+23).
Quantity
2.5 mL
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reactant
Reaction Step One
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Quantity
4 g
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reactant
Reaction Step One
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0 (± 1) mol
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Reaction Step One

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